N-cyclooctyl-N'-(2-methoxyphenyl)urea

Description

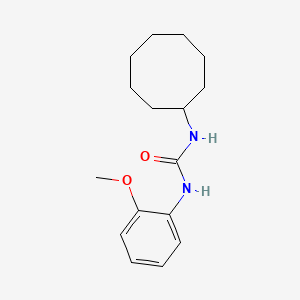

N-Cyclooctyl-N'-(2-methoxyphenyl)urea is a urea derivative characterized by a cyclooctyl group attached to one nitrogen and a 2-methoxyphenyl group to the other. Urea derivatives are widely studied for their pharmacological, agrochemical, and material science applications due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name |

1-cyclooctyl-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-20-15-12-8-7-11-14(15)18-16(19)17-13-9-5-3-2-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEDFQPWRJUREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-N’-(2-methoxyphenyl)urea typically involves the reaction of cyclooctylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclooctylamine+2-Methoxyphenyl isocyanate→N-cyclooctyl-N’-(2-methoxyphenyl)urea

The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-cyclooctyl-N’-(2-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-N’-(2-methoxyphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-cyclooctyl-N’-(2-methoxyphenyl)urea has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

- VUF 5574 (N-(2-Methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea): This compound exhibits high affinity for the A3 adenosine receptor (A3AR) with selectivity over A1 and A2A subtypes. The 2-methoxyphenyl group contributes to receptor binding, while the quinazoline-pyridyl moiety enhances selectivity .

- HBK Series (e.g., HBK14–HBK19): These piperazine-urea hybrids feature methoxyphenyl and phenoxyalkyl substituents. HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) showed moderate serotonin receptor antagonism, suggesting that electron-withdrawing substituents (e.g., Cl) enhance receptor binding compared to methoxy groups .

Agrochemical Ureas

- Pencycuron (N-((4-Chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea): Used as a fungicide, pencycuron’s efficacy relies on the chlorophenyl and cyclopentyl groups for hydrophobic interactions with fungal cell membranes.

Physicochemical Properties

- 1-[5-(Ethylsulfonyl)-2-methoxyphenyl]urea :

The ethylsulfonyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~8–9) compared to the target compound’s methoxy group (pKa ~10–12). This difference could influence solubility and bioavailability .

Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

*Calculated based on formula C16H24N2O2.

Table 2: Substituent Impact on Bioactivity

Key Research Findings

- Receptor Selectivity : The 2-methoxyphenyl group is critical for A3AR binding in VUF 5574, but larger N-alkyl groups (e.g., cyclooctyl) may shift selectivity to other targets .

- Toxicity Considerations : Cyclohexyl-containing ureas (e.g., AG00EBM9) exhibit acute oral toxicity (Category 4) and respiratory irritation, suggesting similar hazards for the cyclooctyl analog .

- Synthetic Challenges : Asymmetric ureas with bulky groups (e.g., cyclooctyl) require precise coupling conditions to avoid by-products, as seen in atropisomer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.